Comparative PfDXR Enzyme Inhibition: Dxr-IN-1 vs. Fosmidomycin and FR900098
In head-to-head comparisons against Plasmodium falciparum DXR (PfDXR), Dxr-IN-1 demonstrates potent nanomolar inhibition (IC50 = 0.030 μM) [1]. This activity is directly comparable to that of the benchmark inhibitors fosmidomycin (IC50 = 0.034 μM) and FR900098 (IC50 = 0.024 μM), which were evaluated in the same enzyme system [2]. The data confirm that Dxr-IN-1 is equipotent to the most widely used DXR inhibitors in PfDXR enzymatic assays, while its distinct binding mode offers a chemical tool to interrogate a newly identified subpocket that is not targeted by the parent compounds [1].
| Evidence Dimension | PfDXR Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.030 μM |
| Comparator Or Baseline | Fosmidomycin: 0.034 μM; FR900098: 0.024 μM |
| Quantified Difference | Within the same nanomolar range; equipotent to fosmidomycin |
| Conditions | Recombinant P. falciparum DXR enzyme assay; NADPH oxidation measured spectrophotometrically |
Why This Matters
Confirms that Dxr-IN-1 achieves enzyme inhibition potency on par with the gold-standard inhibitors, validating its use as a structurally distinct alternative for PfDXR target engagement studies and for exploring binding interactions beyond the canonical fosmidomycin pharmacophore.
- [1] Abdullaziz MA, Takada S, Illarionov B, et al. Reverse N-Substituted Hydroxamic Acid Derivatives of Fosmidomycin Target a Previously Unknown Subpocket of 1-Deoxy-d-xylulose 5-Phosphate Reductoisomerase (DXR). ACS Infect Dis. 2024;10(5):1739-1752. View Source
- [2] Wang X, et al. MEPicides: α,β-Unsaturated Fosmidomycin Analogues as DXR Inhibitors against Malaria. J Med Chem. 2018;61(19):8847-8858. View Source
